Lipophilicity Profile of 2-Methoxy-3,4-dimethylbenzoic acid Compared to 3,4-Dimethylbenzoic Acid
The presence of the 2-methoxy group in 2-methoxy-3,4-dimethylbenzoic acid significantly modulates its lipophilicity compared to the non-methoxylated analog, 3,4-dimethylbenzoic acid. The target compound exhibits a calculated XLogP3-AA of 2.1, which is lower than the XLogP3 of 2.7 calculated for 3,4-dimethylbenzoic acid [1][2]. This quantifiable difference reflects the increased polarity and hydrogen-bonding capacity conferred by the methoxy substituent, impacting the compound's solubility and partitioning behavior in biological and chemical systems [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3,4-Dimethylbenzoic acid (CAS 619-04-5), XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = -0.6 (a 22% decrease relative to the comparator) |
| Conditions | In silico calculation (XLogP3 3.0) based on chemical structure [1][2] |
Why This Matters
This difference in lipophilicity is critical for applications where membrane permeability, solubility, or chromatographic retention time must be precisely controlled or predicted, directly influencing the selection of the correct compound for a given assay or synthetic route.
- [1] PubChem. (2026). Compound Summary for CID 18993555: 2-Methoxy-3,4-dimethylbenzoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 12073: 3,4-Dimethylbenzoic acid. National Center for Biotechnology Information. View Source
